molecular formula C7H5FN2O B13711797 3-Amino-5-fluorobenzisoxazole

3-Amino-5-fluorobenzisoxazole

Katalognummer: B13711797
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: OAKWWZCDVBLXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-fluorobenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of an amino group at the third position and a fluorine atom at the fifth position on the benzisoxazole ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluorobenzisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4-fluorophenol with a suitable nitrile oxide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction conditions may include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to enhance the efficiency of the reaction. Additionally, industrial processes may incorporate continuous flow reactors to ensure consistent production and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-fluorobenzisoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-fluorobenzisoxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Amino-5-fluorobenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-5-methylisoxazole: Similar in structure but with a methyl group instead of a fluorine atom.

    3-Amino-5-chlorobenzisoxazole: Contains a chlorine atom instead of fluorine.

    3-Amino-5-bromobenzisoxazole: Contains a bromine atom instead of fluorine

Uniqueness

3-Amino-5-fluorobenzisoxazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C7H5FN2O

Molekulargewicht

152.13 g/mol

IUPAC-Name

5-fluoro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2

InChI-Schlüssel

OAKWWZCDVBLXIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NOC(=C2C=C1F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.